4-Methoxybutyl Acetate
Overview
Description
Scientific Research Applications
4-Methoxybutyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biochemical assays.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Safety and Hazards
Mechanism of Action
Target of Action
4-Methoxybutyl Acetate is a chemical compound with the molecular formula C7H14O3
Mode of Action
It is known that the compound undergoes gas phase elimination in a temperature range of 370–420°c and pressure range of 67–216 torr . This process is homogeneous, unimolecular, and follows first-order kinetics .
Biochemical Pathways
The compound is used in proteomics research , suggesting it may interact with proteins and potentially influence related biochemical pathways.
Pharmacokinetics
It’s known that the compound undergoes gas phase elimination, which could be a part of its metabolic process .
Result of Action
It’s known that the compound is combustible and toxic to aquatic life , indicating it may have significant environmental impacts.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s elimination process is temperature and pressure-dependent . Additionally, the compound’s release into the environment can occur from industrial use, including manufacturing and further processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybutyl acetate can be synthesized through the esterification of 4-methoxybutanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where 4-methoxybutanol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybutyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Hydrolysis: 4-Methoxybutanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Comparison with Similar Compounds
3-Methoxybutyl acetate: Similar in structure but with the methoxy group positioned differently, leading to variations in physical and chemical properties.
Propylene glycol monomethyl ether acetate: Another solvent with similar applications but different molecular structure and properties.
Diethylene glycol monoethyl ether acetate: Used in similar industrial applications but with different solubility and reactivity characteristics.
Uniqueness of 4-Methoxybutyl Acetate: this compound stands out due to its balanced solubility in both polar and non-polar solvents, making it highly versatile. Its pleasant odor and low toxicity also make it preferable in applications where user safety and comfort are important .
Properties
IUPAC Name |
4-methoxybutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(8)10-6-4-3-5-9-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLBDDCTBHGHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619800 | |
Record name | 4-Methoxybutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15057-11-1 | |
Record name | 4-Methoxybutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxybutyl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the methoxy substituent in 4-Methoxybutyl Acetate influence its gas phase elimination reaction?
A1: While the provided abstract [] doesn't give specific results, it states that the research assesses the methoxy substituent's effect on the gas phase elimination of methoxyalkyl acetates. This suggests that the presence and position of the methoxy group (-OCH₃) in this compound play a significant role in determining the rate and pathway of its gas phase elimination reaction. Further investigation into the full text of the paper is needed to understand the specific influence of the methoxy substituent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.